7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC15609468
Molecular Formula: C25H32N6O3
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H32N6O3 |
|---|---|
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | 7-cyclohexyl-6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C25H32N6O3/c1-17-7-8-21-28-23-20(25(33)30(21)16-17)15-19(22(26)31(23)18-5-3-2-4-6-18)24(32)27-9-10-29-11-13-34-14-12-29/h7-8,15-16,18,26H,2-6,9-14H2,1H3,(H,27,32) |
| Standard InChI Key | FMITZAHMHCAYEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NCCN5CCOCC5)C=C1 |
Introduction
The compound 7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a unique tricyclic structure. It includes a cyclohexyl group, an imino group, and a morpholinyl side chain, contributing to its potential biological activities and chemical properties. The molecular formula of this compound is C_{25}H_{32}N_{6}O_{3}, with a molecular weight of 464.6 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. While specific detailed methods are not widely documented in reliable sources, general approaches to synthesizing similar complex organic compounds often include:
-
Starting Materials: Precursors such as amines, aldehydes, and other heterocyclic compounds.
-
Reaction Conditions: Conditions may involve heating, use of catalysts, and specific solvents to facilitate reactions.
-
Purification Techniques: Techniques like chromatography are used to isolate and purify the final product.
Potential Applications
This compound, due to its unique structure and functional groups, has potential applications in various fields, including:
-
Pharmacology: It may interact with specific biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
-
Material Science: Its complex structure could be of interest for developing new materials with specific properties.
Comparison with Similar Compounds
Compounds like N-cyclohexyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide share structural similarities and potential applications. These compounds highlight the importance of substituents in influencing chemical behavior and biological activity.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|
| 7-cyclohexyl-6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C_{25}H_{32}N_{6}O_{3} | 464.6 | Cyclohexyl, imino, morpholinyl, carboxamide |
| N-cyclohexyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C_{25}H_{32}N_{6}O_{3} | 464.6 | Cyclohexyl, imino, morpholinyl, carboxamide |
| 6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | Not specified | Not specified | Imino, morpholinyl, carboxamide, phenylethyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume